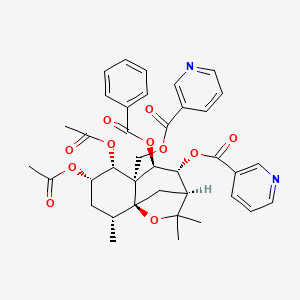

Catheduline E2

Description

Properties

CAS No. |

61231-06-9 |

|---|---|

Molecular Formula |

C38H40N2O11 |

Molecular Weight |

700.7 g/mol |

IUPAC Name |

[(1S,2R,4S,5R,6S,7R,8R,9S)-4,5-diacetyloxy-7-benzoyloxy-2,10,10-trimethyl-8-(pyridine-3-carbonyloxy)-11-oxatricyclo[7.2.1.01,6]dodecan-6-yl]methyl pyridine-3-carboxylate |

InChI |

InChI=1S/C38H40N2O11/c1-22-17-29(47-23(2)41)31(48-24(3)42)37(21-46-33(43)26-13-9-15-39-19-26)32(50-34(44)25-11-7-6-8-12-25)30(28-18-38(22,37)51-36(28,4)5)49-35(45)27-14-10-16-40-20-27/h6-16,19-20,22,28-32H,17-18,21H2,1-5H3/t22-,28+,29+,30-,31+,32+,37+,38+/m1/s1 |

InChI Key |

JNJVNIAUYUVQJX-VIUWVPTDSA-N |

SMILES |

CC1CC(C(C2(C13CC(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C(O3)(C)C)COC(=O)C6=CN=CC=C6)OC(=O)C)OC(=O)C |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13C[C@@H]([C@H]([C@@H]2OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C(O3)(C)C)COC(=O)C6=CN=CC=C6)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1CC(C(C2(C13CC(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C(O3)(C)C)COC(=O)C6=CN=CC=C6)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Catheduline E2: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catheduline E2 is a complex sesquiterpenoid alkaloid belonging to the celastraceous alkaloid group. These compounds are characterized by a sesquiterpene core esterified with various acids. The intricate structure of this compound and its relatives has made them subjects of phytochemical interest. This technical guide provides a comprehensive overview of the natural source of this compound and a detailed methodology for its extraction and isolation, tailored for researchers in natural product chemistry and drug development.

Natural Source

The exclusive natural source of this compound identified to date is the plant Catha edulis, commonly known as khat.[1][2][3][4][5]

Botanical Classification:

-

Kingdom: Plantae

-

Order: Celastrales

-

Family: Celastraceae

-

Genus: Catha

-

Species: C. edulis

Catha edulis is an evergreen shrub or small tree native to the mountainous regions of East Africa and the Arabian Peninsula.[1][2][4] It is widely cultivated in countries such as Ethiopia, Kenya, Yemen, and Somalia for its leaves, which are traditionally chewed for their stimulant effects.[1][4] The plant is known by various local names, including qat, chat, and miraa.[1] The leaves of Catha edulis contain a complex mixture of alkaloids, with cathinone and cathine being the most well-known stimulants. This compound is one of the less abundant, but structurally significant, alkaloids present in the plant.

Isolation and Purification of this compound

The isolation of this compound from Catha edulis is a multi-step process involving extraction, solvent partitioning, and chromatographic separation. The following protocol is a detailed representation based on established methods for alkaloid isolation from plant materials.[6][7][8][9][10]

Experimental Protocols

1. Plant Material Collection and Preparation:

-

Fresh leaves of Catha edulis are collected. For consistent results, the geographical origin and time of harvest should be documented.

-

The leaves are air-dried in a well-ventilated area, protected from direct sunlight, to a constant weight.

-

The dried leaves are then ground into a coarse powder to increase the surface area for efficient solvent extraction.[6][9]

2. Extraction:

-

The powdered plant material is subjected to exhaustive extraction with methanol. This can be performed by maceration (soaking at room temperature for several days with periodic agitation) or by Soxhlet extraction for a more efficient process.[6]

-

The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Acid-Base Partitioning:

-

The crude methanolic extract is resuspended in a 5% aqueous hydrochloric acid solution. This protonates the basic alkaloids, rendering them soluble in the aqueous phase.

-

The acidic aqueous solution is then washed with a non-polar organic solvent, such as n-hexane or diethyl ether, to remove non-alkaloidal constituents like fats, waxes, and chlorophyll.[7][8] This step is repeated several times until the organic layer is colorless. The organic fractions are discarded.

-

The acidic aqueous layer containing the protonated alkaloids is then basified by the gradual addition of a base, such as ammonium hydroxide or sodium carbonate, to a pH of 9-10.[6][7] This deprotonates the alkaloids, converting them back to their free base form.

-

The basified aqueous solution is then exhaustively extracted with a polar organic solvent, such as chloroform or dichloromethane.[7] The organic layers containing the free alkaloid bases are combined.

-

The combined organic extract is washed with distilled water to remove any remaining inorganic salts and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield a crude alkaloid mixture.

4. Chromatographic Separation:

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica gel. The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol.[9]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with Dragendorff's reagent to identify alkaloid-containing fractions.

-

Fractions with similar TLC profiles are combined.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The semi-purified fractions containing this compound are further purified by preparative HPLC. A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

-

The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is evaporated from the collected fraction to yield pure this compound.

5. Structure Elucidation:

-

The identity and purity of the isolated this compound are confirmed using spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC), and Infrared (IR) spectroscopy.

Data Presentation

The following table summarizes the expected outcomes at each stage of the isolation process.

| Stage | Input Material | Process | Output | Key Components |

| 1. Preparation | Fresh Catha edulis leaves | Air-drying and grinding | Coarse plant powder | Entire phytochemical profile |

| 2. Extraction | Coarse plant powder | Methanolic extraction | Crude methanolic extract | Alkaloids, chlorophyll, lipids, etc. |

| 3. Acid-Base Partitioning | Crude methanolic extract | Liquid-liquid extraction | Crude alkaloid mixture | This compound and other alkaloids |

| 4. Column Chromatography | Crude alkaloid mixture | Silica gel chromatography | Semi-purified fractions | Groups of alkaloids with similar polarity |

| 5. Prep-HPLC | Semi-purified fractions | Reversed-phase HPLC | Purified compound | Isolated this compound |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound from Catha edulis.

Caption: Workflow for the isolation of this compound.

References

- 1. Khat - Wikipedia [en.wikipedia.org]

- 2. Catha edulis [prota.prota4u.org]

- 3. Catha edulis | PlantZAfrica [pza.sanbi.org]

- 4. anthrome.wordpress.com [anthrome.wordpress.com]

- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. quora.com [quora.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Uncharted Path: A Look into the Putative Biosynthesis of Catheduline E2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete and specific biosynthetic pathway of Catheduline E2 in plants has not been fully elucidated in publicly available scientific literature. This guide, therefore, presents a putative pathway based on the known biosynthesis of its constituent chemical classes and related compounds. The information herein is intended to provide a foundational understanding and to stimulate further research into this complex natural product.

This compound is a member of the complex sesquiterpene alkaloid family, primarily isolated from plants of the Celastraceae family.[1][2][3][4] These compounds are characterized by a highly oxygenated sesquiterpene core, often a dihydroagarofuran skeleton, esterified with various acids, including nicotinic acid derivatives.[1][2] The intricate structure of this compound, with its molecular formula C38H40N2O11, suggests a fascinating and complex biosynthetic origin.[1][5]

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Formation of the Sesquiterpene Core

-

Biosynthesis of the Nicotinic Acid Moiety

-

Assembly and Esterification

1. Formation of the Sesquiterpene Core:

The sesquiterpene core of this compound is derived from the isoprenoid pathway. The initial precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.

-

Step 1: FPP Synthesis: Three molecules of IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor, by the enzyme FPP synthase.

-

Step 2: Sesquiterpene Cyclization: FPP is then cyclized by a specific sesquiterpene synthase to form the characteristic cyclic hydrocarbon backbone of the dihydroagarofuran type.

-

Step 3: Oxidative Modifications: The sesquiterpene scaffold undergoes a series of oxidative modifications, including hydroxylations and epoxidations, catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases. This creates the polyhydroxylated core structure ready for esterification.

2. Biosynthesis of the Nicotinic Acid Moiety:

The nicotinic acid (Vitamin B3) ester groups found in this compound are synthesized from primary metabolites.[1] In plants, nicotinic acid can be produced via two main pathways:

-

Tryptophan Degradation Pathway: The oxidative cleavage of the indole ring of tryptophan.

-

De novo Synthesis from Aspartate and Dihydroxyacetone Phosphate: A pathway involving the condensation of aspartate and a C3 triose phosphate.

The resulting nicotinic acid is then activated, typically as a CoA thioester (nicotinoyl-CoA), to be available for esterification.

3. Assembly and Esterification:

The final stage in the biosynthesis of this compound involves the sequential esterification of the hydroxyl groups on the sesquiterpene core with activated nicotinic acid and other acyl donors (e.g., acetyl-CoA). This process is likely catalyzed by a series of specific acyltransferases. The order and regioselectivity of these esterification steps are crucial for the final structure and biological activity of this compound.

Quantitative Data

Due to the lack of specific studies on the biosynthesis of this compound, there is no quantitative data available regarding enzyme kinetics, precursor flux, or product yields for this specific pathway. Research in this area would require the identification and characterization of the involved enzymes and the development of analytical methods to quantify the intermediates.

Experimental Protocols

Detailed experimental protocols for elucidating the biosynthesis of this compound are not available. However, a general workflow for investigating the biosynthesis of plant alkaloids can be proposed. This would typically involve a combination of tracer studies, enzyme assays, and transcriptomic/proteomic analyses.

General Experimental Workflow for Alkaloid Biosynthesis Research:

-

Plant Material and Extraction:

-

Cultivate the source plant (e.g., Catha edulis) under controlled conditions.

-

Harvest plant tissues at different developmental stages or after elicitor treatment.

-

Perform a methanolic or other appropriate solvent extraction to obtain a crude extract containing the alkaloids.[6]

-

-

Isolation and Identification of Intermediates:

-

Use chromatographic techniques (e.g., HPLC, GC-MS, LC-MS/MS) to separate and identify potential biosynthetic intermediates in the plant extracts.[6]

-

-

Tracer Studies:

-

Feed the plant with isotopically labeled precursors (e.g., ¹³C-labeled FPP or ¹⁵N-labeled nicotinic acid).

-

Trace the incorporation of the label into this compound and its intermediates using NMR or mass spectrometry to confirm the metabolic route.

-

-

Enzyme Discovery and Characterization:

-

Generate a transcriptome or proteome of the plant tissue actively producing the alkaloid.

-

Identify candidate genes/enzymes (e.g., sesquiterpene synthases, CYPs, acyltransferases) based on sequence homology to known biosynthetic enzymes.

-

Express the candidate enzymes in a heterologous host (e.g., E. coli, yeast) and perform in vitro assays with the proposed substrates to confirm their function.

-

-

Pathway Elucidation:

-

Combine the data from tracer studies and enzyme characterization to piece together the biosynthetic pathway.

-

Use techniques like Virus-Induced Gene Silencing (VIGS) in the plant to knock down the expression of candidate genes and observe the effect on this compound production.

-

Conclusion and Future Perspectives

The biosynthesis of this compound represents a significant knowledge gap in the field of plant natural product chemistry. The proposed putative pathway provides a logical framework based on established biochemical principles. However, the specific enzymes, their regulation, and the precise sequence of events remain to be discovered. Future research, employing a combination of modern analytical and molecular biology techniques, is essential to fully unravel the intricate biosynthetic network leading to this complex and potentially valuable molecule. Such studies would not only advance our fundamental understanding of plant metabolism but could also pave the way for the biotechnological production of this compound and related compounds for pharmaceutical and other applications.

References

- 1. Buy this compound | 61231-06-9 [smolecule.com]

- 2. Celastraceae sesquiterpene pyridyl ligands - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01011B [pubs.rsc.org]

- 3. Celastraceae sesquiterpenoids: biological activity and synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C38H40N2O11 | CID 442517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Catha edulis Leaves: Morphological Characterization and Anti-Inflammatory Properties in an In Vitro Model of Gastritis - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of Action of Catheduline E2: A Field Awaiting Exploration

For the attention of Researchers, Scientists, and Drug Development Professionals.

An in-depth review of the current scientific literature reveals a significant gap in the understanding of the pharmacological properties of Catheduline E2. Despite its intriguing chemical structure, to date, there are no published experimental studies detailing its mechanism of action, biological activity, or potential therapeutic targets. Extensive searches of prominent scientific databases have yielded no specific data on its cytotoxic effects, signaling pathway interactions, or any quantitative measures of its biological activity.

This lack of available information presents both a challenge and an opportunity for the scientific community. The absence of foundational research means that the potential of this compound as a pharmacological agent remains entirely speculative. For researchers in drug discovery and development, this compound represents a completely unexplored area with the potential for novel findings.

A Call for Foundational Research

To begin to elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach is required. The following outlines a series of logical experimental steps that could be undertaken to build a foundational understanding of this compound.

Experimental Workflow: Initial Screening and Target Identification

The initial phase of investigation would logically focus on broad screening assays to identify any potential biological activity. This could be followed by more targeted experiments to identify specific molecular interactions.

Caption: A proposed experimental workflow for the initial investigation of this compound's biological activity and mechanism of action.

Future Directions and Speculative Pathways

Given the complete absence of data, any discussion of this compound's mechanism of action is purely speculative. However, based on the activities of other natural products with similar structural motifs (e.g., alkaloids), one might hypothesize potential interactions with key cellular pathways.

Hypothetical Signaling Pathway Perturbation

A common mechanism for cytotoxic natural products is the disruption of critical signaling pathways involved in cell proliferation and survival. A hypothetical scenario could involve the inhibition of a key kinase cascade.

Caption: A speculative diagram illustrating a hypothetical inhibitory action of this compound on a generic kinase signaling pathway.

Data Presentation: A Blank Slate

Due to the lack of experimental data, no quantitative information can be presented at this time. The following tables are included as templates for how such data could be structured once it becomes available through future research.

Table 1: Hypothetical Cytotoxicity Profile of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Table 2: Potential Kinase Inhibition Profile of this compound

| Kinase Target | % Inhibition @ 10 µM |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

Experimental Protocols: A Forward Look

Detailed experimental protocols for the investigation of this compound would need to be developed based on the specific hypotheses being tested. Below are generalized outlines for key initial experiments.

Protocol 1: Cell Viability Assay (MTS/MTT)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 72 hours).

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

Protocol 2: Western Blot for Signaling Pathway Analysis

-

Cell Lysis: Treat cells with this compound at a concentration around the IC50 value for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, Akt, etc.) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

A Technical Guide to the Cathedulin Alkaloids from Catha edulis

Disclaimer: The compound "Catheduline E2" as initially queried is a valid, recognized alkaloid. This guide provides a comprehensive overview of its discovery, context, and the broader family of Cathedulin alkaloids.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, focusing on the discovery, chemical properties, and experimental protocols associated with the Cathedulin class of alkaloids, with a specific focus on this compound.

Discovery and Historical Context

The Cathedulins are a class of complex, high-molecular-weight sesquiterpene alkaloids isolated from the leaves and shoots of the plant Catha edulis, commonly known as khat.[1] While khat is renowned for its stimulant effects due to phenylalkylamine alkaloids like cathinone and cathine, the Cathedulins represent a structurally distinct and less pharmacologically understood group of its constituents.[2][3]

The first comprehensive isolation and characterization of these new celastraceous alkaloids were reported in the late 1970s and early 1980s.[1][4] Research on khat specimens from Ethiopia, Kenya, and the Yemen Arab Republic led to the identification of numerous Cathedulins with molecular weights ranging from approximately 600 to 1200 Da.[4]

These alkaloids are polyesters or lactones built upon a sesquiterpene polyol core.[1] They are categorized into three main groups based on this core structure:

-

Group A: Low molecular weight esters of pentahydroxydihydroagarofuran (e.g., Catheduline E1, E2).[4]

-

Group B: Medium molecular weight esters of euonyminol, featuring a single evonimic acid dilactone bridge.[1]

-

Group C: High molecular weight, more complex esters of euonyminol.[1]

This compound was identified as a key member of the first group, isolated from Ethiopian khat specimens.[5] Its discovery was part of a broader effort to characterize the complex chemistry of the Catha edulis plant beyond its stimulant components.[4] The nomenclature of the Cathedulins often includes a letter (E for Ethiopian, K for Kenyan, Y for Yemeni) to denote the geographical origin of the plant material from which they were first isolated.[6]

Chemical and Physical Properties

This compound is a polyester alkaloid based on a pentahydroxylated dihydroagarofuran-type core.[5] The esterifying acids that form the final structure are two residues of acetic acid, two of nicotinic acid, and one of benzoic acid.[5]

Table 1: Physicochemical and Structural Data for this compound

| Property | Value | Source |

| Molecular Formula | C₃₈H₄₀N₂O₁₁ | [7] |

| Molecular Weight | 696.7 g/mol | [7] |

| Core Structure | Pentahydroxydihydroagarofuran | [4][5] |

| Esterifying Acids | Acetic Acid (x2), Nicotinic Acid (x2), Benzoic Acid (x1) | [5] |

| Geographical Origin | Ethiopian Khat | [5] |

Table 2: Related Cathedulin Alkaloids and their Properties

| Alkaloid | Molecular Formula | Melting Point (°C) | Notes | Source |

| Cathedulin K-1 | C₃₄H₃₉NO₁₄ | 165-168 | Kenyan Origin | [6] |

| Cathedulin K-2 | C₃₂H₃₇NO₁₃ | 181-184 | Kenyan Origin | [6] |

| Cathedulin K-6 | C₃₀H₃₅NO₁₂ | 176-180 | Kenyan Origin | [6] |

| Cathedulin K-12 | C₅₄H₆₂N₂O₂₃ | 268-272 | Kenyan Origin | [6] |

| Cathedulin E-3 | C₅₄H₆₀N₂O₂₄ | 245-248 | Ethiopian Origin | [6] |

Experimental Protocols

The following protocols are generalized from the methodologies described in the foundational literature on Cathedulin isolation and characterization.

3.1. Isolation of Cathedulin Alkaloids

This protocol describes a general solvent-extraction procedure for isolating weak bases like the Cathedulins from Catha edulis plant material.

-

Objective: To extract and isolate the total alkaloid fraction from dried or fresh khat leaves.

-

Materials:

-

Milled leaves of Catha edulis

-

Ammonia solution (dilute)

-

Diethyl ether or Ethanol

-

Dilute sulfuric acid or hydrochloric acid

-

Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Various organic solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

-

Procedure:

-

Treat the milled plant material (e.g., 1 kg) with a dilute ammonia solution to basify the alkaloids.

-

Extract the ammoniated material exhaustively with diethyl ether or ethanol in a Soxhlet apparatus or by percolation.

-

Combine the organic extracts and concentrate them under reduced pressure to yield a crude residue.

-

Dissolve the residue in ether and perform a liquid-liquid extraction with dilute sulfuric acid (e.g., 2% H₂SO₄). The protonated alkaloids will move to the aqueous phase.

-

Separate the aqueous phase and basify it to a pH of ~9-10 with a sodium hydroxide solution to deprotonate the alkaloids, causing them to precipitate or become extractable.

-

Extract the basified aqueous solution multiple times with fresh diethyl ether or chloroform.

-

Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude total alkaloid mixture.

-

Subject the crude mixture to column chromatography on silica gel, using a gradient of solvents (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) to separate the individual Cathedulin alkaloids. Monitor fractions by Thin Layer Chromatography (TLC).

-

3.2. Structural Elucidation

The structures of the Cathedulins were determined using a combination of spectroscopic methods and chemical degradation.

-

Objective: To determine the chemical structure of an isolated Cathedulin.

-

Methods:

-

Mass Spectrometry (MS): Electron Impact (EI-MS) and Chemical Ionization (CI-MS) were used to determine the molecular formula and fragmentation patterns, which provided clues about the esterifying acids.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR were critical for determining the connectivity of the sesquiterpene core, identifying the esterifying acids, and establishing their positions on the polyol skeleton.[6]

-

Chemical Degradation (Alcoholysis): Graded alcoholysis, for instance using methanolic triethylamine at low temperatures, was used to selectively cleave ester groups.[5] For example, graded alcoholysis of this compound selectively removed the 8-nicotinoyl group to yield Catheduline E8, helping to assign the position of that ester group.[5]

-

Hydrogenolysis: This technique was used to cleave specific bonds, such as benzylic-type cleavages, which resulted in structural changes that could be analyzed by spectroscopy to confirm structural features.[5]

-

Signaling Pathways and Biological Activity

The pharmacological effects of the complex Cathedulin alkaloids are largely unknown and remain an area for future research.[8] The primary psychoactive effects of khat are attributed to the phenylalkylamine alkaloids, particularly cathinone, which acts as a sympathomimetic amine, releasing dopamine and noradrenaline in the central nervous system.[9][10]

While cathinone's mechanism is well-studied, the high molecular weight and complex sterics of the Cathedulins suggest they are unlikely to interact with the same monoamine transporter targets. Their potential biological activities are yet to be systematically investigated. Research in this area would be required to delineate any specific signaling pathways.

Visualizations

Caption: Figure 1. Classification of Major Alkaloid Types in Catha edulis

References

- 1. The cathedulin alkaloids [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry, Pharmacology, and Toxicology of Khat (Catha Edulis Forsk): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry, pharmacology, and toxicology of khat (catha edulis forsk): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaloids of catha edulis(khat). Part 1. Isolation and characterisation of eleven new alkaloids with sesquiterpene cores (cathedulins); identification of the quinone–methide root pigments - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. UNODC - Bulletin on Narcotics - 1980 Issue 3 - 003 [unodc.org]

- 6. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 7. This compound | C38H40N2O11 | CID 442517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acmcasereport.org [acmcasereport.org]

- 10. jgtps.com [jgtps.com]

In Silico Prediction of Catheduline E2 Bioactivity: A Technical Guide

Abstract

Natural products remain a vital source of chemical diversity for drug discovery.[1] Alkaloids, a class of naturally occurring organic compounds containing at least one nitrogen atom, are particularly noteworthy for their wide range of pharmacological activities.[2] These activities include anticancer, anti-inflammatory, antiviral, and analgesic properties.[2][3] Catheduline E2, a sesquiterpene alkaloid from the Celastraceae family, represents a structurally intriguing molecule with underexplored therapeutic potential. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, enabling a targeted approach for future experimental validation. The methodologies described herein encompass target identification, molecular docking, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling, providing a robust framework for the computational assessment of novel natural products.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a member of the catheduline group of sesquiterpene alkaloids, which are characterized by a complex polycyclic structure. While the bioactivities of many alkaloids are well-documented, specific data on this compound is sparse.[3][4][5] In silico methods offer a time- and cost-effective strategy to hypothesize and prioritize potential biological activities before embarking on extensive laboratory-based screening.[6][7] By simulating interactions between a small molecule (ligand) and a biological target (e.g., a protein), computational approaches such as molecular docking can predict binding affinity and mode of action.[1][8] Furthermore, computational ADMET prediction allows for an early assessment of the drug-like properties of a compound.[9][10][11]

This guide provides a standardized protocol for researchers to apply these computational techniques to this compound, from initial ligand preparation to the interpretation of results.

A Standardized Workflow for Bioactivity Prediction

A systematic in silico investigation involves a multi-step process to ensure the reliability and reproducibility of the findings. The workflow is designed to first identify potential protein targets, then to evaluate the binding interaction, and finally to assess the compound's broader pharmacokinetic profile.

Detailed Experimental Protocols

This section provides detailed methodologies for the key computational experiments outlined in the workflow.

Ligand and Target Preparation

Objective: To prepare high-quality 3D structures of the ligand (this compound) and selected protein targets for docking.

Protocol:

-

Ligand Structure Retrieval:

-

Obtain the 2D structure of this compound from a chemical database such as PubChem.

-

Convert the 2D structure to a 3D structure using software like ChemDraw or an online converter.

-

-

Ligand Energy Minimization:

-

Minimize the energy of the 3D structure using a force field (e.g., MMFF94) in software like Avogadro or UCSF Chimera. This step is crucial for obtaining a stable, low-energy conformation.

-

Save the optimized structure in a suitable format (e.g., .pdbqt for AutoDock Vina).

-

-

Target Identification and Retrieval:

-

Based on the known activities of structurally similar alkaloids (e.g., anti-inflammatory, anticancer), identify potential protein targets from the literature.[9]

-

Download the 3D crystal structures of the selected targets from the Protein Data Bank (PDB). Prioritize structures with high resolution and a co-crystallized native ligand.

-

-

Protein Preparation:

-

Using molecular modeling software (e.g., AutoDock Tools, PyMOL), prepare the protein by:

-

Removing water molecules and any non-essential co-factors or ligands.

-

Adding polar hydrogen atoms.

-

Assigning partial charges (e.g., Gasteiger charges).

-

-

Save the prepared protein structure in the .pdbqt format.

-

Molecular Docking

Objective: To predict the binding pose and affinity of this compound to the prepared protein targets.

Protocol:

-

Software Selection: Utilize widely-used docking software such as AutoDock Vina, GOLD, or Glide.[1][12] AutoDock Vina is a common open-source choice.

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the active site of the target protein.

-

If a native ligand was present in the crystal structure, center the grid box on the position of that ligand to perform focused docking.[8]

-

-

Docking Execution:

-

Run the docking simulation using the prepared ligand and protein files. The program will explore various conformations of the ligand within the grid box and score them.

-

Set the exhaustiveness parameter (in AutoDock Vina) to a value of at least 8 to ensure a thorough search of the conformational space.

-

-

Analysis of Results:

-

The primary output is a set of binding poses ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a stronger predicted interaction.[13]

-

Visualize the top-ranked pose to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues.

-

ADMET Prediction

Objective: To evaluate the drug-like properties of this compound by predicting its pharmacokinetic and toxicity profiles.

Protocol:

-

Tool Selection: Use web-based servers or standalone software for ADMET prediction, such as SwissADME, ADMET-AI, or preADMET.[11][14]

-

Input:

-

Provide the simplified molecular-input line-entry system (SMILES) string or the 3D structure of this compound as input.

-

-

Prediction and Analysis:

-

The server will calculate a range of properties. Key parameters to analyze include:

-

Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Predicted clearance rate.

-

Toxicity: Mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and others.

-

-

Evaluate the compound's adherence to drug-likeness rules, such as Lipinski's Rule of Five.

-

Illustrative Data Presentation

Quantitative data from in silico predictions should be organized into clear, concise tables for comparative analysis. The following are examples of how to structure these results.

Table 1: Illustrative Molecular Docking Results for this compound

| Target Protein (PDB ID) | Predicted Bioactivity | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | -9.8 | TYR-385, SER-530, ARG-120 |

| NF-kappaB p50/p65 | Anti-inflammatory | -10.5 | LYS-147, GLU-222, ARG-245 |

| B-cell lymphoma 2 (Bcl-2) | Anticancer | -8.9 | ASP-108, ARG-143, TYR-105 |

| Tubulin | Anticancer | -9.2 | LYS-352, VAL-238, CYS-241 |

Table 2: Illustrative ADMET Profile for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | Yes | May cross the blood-brain barrier |

| Metabolism | ||

| CYP2D6 inhibitor | No | Low risk of drug-drug interactions via this isoform |

| CYP3A4 inhibitor | Yes | Potential for drug-drug interactions |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |

| hERG I inhibitor | Weak inhibitor | Low risk of cardiotoxicity |

| Druglikeness |

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted |

Potential Signaling Pathway Modulation

Based on the illustrative docking results suggesting anti-inflammatory activity, this compound may interfere with the NF-κB signaling pathway. This pathway is a key regulator of inflammation. A potential mechanism is the inhibition of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This would sequester the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Conclusion

The in silico workflow detailed in this guide provides a powerful, hypothesis-driven approach to exploring the bioactivity of uncharacterized natural products like this compound. By combining molecular docking with ADMET profiling, researchers can efficiently identify promising therapeutic activities and anticipate potential liabilities, thereby streamlining the early stages of the drug discovery pipeline. The illustrative results suggest that this compound warrants further investigation, particularly for its potential anti-inflammatory and anticancer properties. Subsequent experimental validation is essential to confirm these computational predictions.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkaloid - Wikipedia [en.wikipedia.org]

- 3. Biological Activities of Alkaloids: From Toxicology to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. iempam.bas.bg [iempam.bas.bg]

- 6. Digital Alchemists: How In Silico Modelling is Revolutionizing Drug Design [bioinforesearch.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

- 10. 2.2. Alkaloids Retrieval, Drug Likeness, and ADMET Prediction [bio-protocol.org]

- 11. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phytojournal.com [phytojournal.com]

- 13. Experimental, molecular docking and molecular dynamic studies of natural products targeting overexpressed receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ADMET-AI [admet.ai.greenstonebio.com]

A Technical Guide to Determining the Solubility of Catheduline E2 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental procedures for determining the solubility of Catheduline E2, a complex alkaloid, in various organic solvents. Due to the lack of publicly available, quantitative solubility data for this compound, this document outlines a robust, standardized experimental protocol based on the saturation shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary framework to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development processes such as formulation, purification, and preclinical testing.

Quantitative Solubility Data

As no specific solubility data for this compound in organic solvents is currently published in accessible literature, the following table is presented as a template for recording experimentally determined values. Researchers can populate this table with their own data to facilitate comparison across different solvents and conditions.

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Non-Polar Solvents | |||||||

| Hexane | C₆H₁₄ | 0.1 | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |

| Toluene | C₇H₈ | 2.4 | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |

| Polar Aprotic Solvents | |||||||

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |

| Acetone | C₃H₆O | 5.1 | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |

| Acetonitrile | C₂H₃N | 5.8 | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |

| Dimethyl Sulfoxide | (CH₃)₂SO | 7.2 | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |

| Polar Protic Solvents | |||||||

| Ethanol | C₂H₅OH | 4.3 | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |

| Methanol | CH₃OH | 5.1 | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |

| Isopropanol | C₃H₈O | 3.9 | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

Experimental Protocol: Saturation Shake-Flask Method for Solubility Determination

The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3] The following protocol is a detailed methodology for applying this technique to this compound.

2.1. Materials and Reagents

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

HPLC-grade mobile phase solvents

-

HPLC column suitable for alkaloid separation

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[4]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method for the separation and quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.[5][6]

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the filtered sample from the saturated solution into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Data Analysis:

-

The concentration obtained from the HPLC analysis represents the solubility of this compound in the specific organic solvent at the experimental temperature.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

3.1. Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

3.2. Logical Relationship for HPLC Quantification

Caption: Logic for HPLC-based solubility quantification.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Catheduline E2 from Celastraceae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catheduline E2 is a sesquiterpene pyridine alkaloid found in plants of the Celastraceae family, such as Celastrus angulatus. This class of compounds has garnered significant interest due to its diverse biological activities, including potent immunosuppressive effects.[1][2] These application notes provide a detailed overview of the methods for extracting and purifying this compound and related alkaloids from their natural sources. The protocols are based on established methodologies for the isolation of sesquiterpene pyridine alkaloids from Celastraceae species. Additionally, the document outlines the immunosuppressive mechanism of action of these compounds through the inhibition of the NF-κB signaling pathway.

Data Presentation

| Purification Step | Stationary Phase | Mobile Phase System (Gradient) | Compound Class Eluted |

| Initial Extraction | N/A | 95% Ethanol | Crude Alkaloid Mixture |

| Liquid-Liquid Partitioning | N/A | Ethyl Acetate / Water | Crude Alkaloid Fraction |

| Column Chromatography 1 | Silica Gel | Chloroform-Methanol Gradient | Fractionated Alkaloids |

| Column Chromatography 2 | Sephadex LH-20 | Methanol | Further Purified Alkaloid Fractions |

| Preparative HPLC | C18 Reverse Phase | Acetonitrile-Water Gradient | Isolated Sesquiterpene Pyridine Alkaloids (e.g., this compound) |

Experimental Protocols

The following protocols are generalized from methods used for the isolation of sesquiterpene pyridine alkaloids from plants of the Celastraceae family.[3][4]

Protocol 1: Extraction of Total Alkaloids

-

Plant Material Preparation: Air-dry the root bark or other relevant plant parts of a Celastrus species and grind into a fine powder.

-

Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 3 x 5 L) at room temperature for 72 hours with occasional shaking.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Suspend the crude extract in 2% aqueous HCl.

-

Partition the acidic solution with ethyl acetate to remove neutral and acidic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with NH4OH.

-

Extract the alkaline solution with chloroform or ethyl acetate to obtain the crude alkaloid fraction.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate to dryness.

-

Protocol 2: Purification of Sesquiterpene Pyridine Alkaloids

-

Silica Gel Column Chromatography:

-

Subject the crude alkaloid fraction to column chromatography on a silica gel column.

-

Elute with a stepwise gradient of chloroform-methanol (e.g., 100:0 to 80:20 v/v) to yield several fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent).

-

-

Sephadex LH-20 Column Chromatography:

-

Combine fractions containing compounds of interest (based on TLC analysis) and further purify them on a Sephadex LH-20 column.

-

Elute with methanol to separate compounds based on their molecular size.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the fractions containing the target alkaloids using preparative reverse-phase HPLC (e.g., on a C18 column).

-

Use a gradient of acetonitrile in water as the mobile phase.

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to the desired alkaloids, such as this compound.

-

Confirm the structure and purity of the isolated compound using spectroscopic methods (NMR, MS).

-

Biological Activity and Signaling Pathway

Sesquiterpene pyridine alkaloids from the Celastraceae family are known to possess significant immunosuppressive activity.[1][5] This effect is primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses.

The diagram below illustrates the classical NF-κB signaling pathway and the proposed point of inhibition by sesquiterpene pyridine alkaloids like this compound.

Caption: Proposed mechanism of immunosuppression by this compound via inhibition of the NF-κB signaling pathway.

The workflow for the extraction and purification of this compound is depicted in the following diagram.

Caption: General workflow for the extraction and purification of this compound.

References

- 1. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two new sesquiterpene pyridine alkaloids from root barks of Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Research Progress of Natural Active Substances with Immunosuppressive Activity [mdpi.com]

Application Note: A Proposed HPLC-UV Method for the Quantification of Catheduline E2 in Catha edulis Extracts

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Catheduline E2, a significant alkaloid found in Catha edulis (khat). Due to the current lack of a commercially available analytical standard for this compound, this document outlines a theoretical framework and a detailed protocol to guide researchers in developing a validated analytical method. The proposed method utilizes a reversed-phase C18 column with UV detection, based on the known chromatographic behavior of structurally related alkaloids from Catha edulis. This document provides a comprehensive starting point for researchers, scientists, and drug development professionals engaged in the analysis of khat alkaloids.

Introduction

Catha edulis, commonly known as khat, is a flowering plant native to East Africa and the Arabian Peninsula. The leaves of the khat plant are chewed for their stimulant effects, which are attributed to a complex mixture of alkaloids. While the primary psychoactive constituents, cathinone and cathine, have been extensively studied, other alkaloids, such as the cathedulins, contribute to the overall pharmacological profile of the plant. This compound is a notable polyester-type alkaloid present in khat extracts. Accurate quantification of this compound is essential for understanding its contribution to the plant's bioactivity and for the standardization of Catha edulis extracts for research and potential therapeutic applications.

This application note proposes an HPLC-UV method for the quantification of this compound. The absence of a certified reference standard for this compound necessitates a carefully designed approach to method development and validation. The protocol described herein is based on established analytical principles for the analysis of related natural products and serves as a detailed guide for researchers to establish a robust and reliable quantitative method.

Experimental Protocol

1. Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized), Formic acid (analytical grade).

-

Proposed Internal Standard (IS): Caffeine (commercially available analytical standard). The selection of an appropriate internal standard is critical and should be based on experimental evaluation of its chromatographic behavior relative to this compound. Caffeine is suggested here as a starting point due to its chemical stability, UV absorbance, and common use as an internal standard.

-

Sample: Dried and finely powdered Catha edulis leaves.

2. Instrumentation

-

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

3. Sample Preparation: Ultrasonic-Assisted Extraction

-

Weigh 1.0 g of powdered Catha edulis leaves into a 50 mL centrifuge tube.

-

Add 20 mL of methanol.

-

Spike the sample with the internal standard solution (e.g., 100 µL of a 1 mg/mL caffeine solution in methanol).

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the sample at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Store the extracted sample at 4°C until analysis.

4. Proposed HPLC Conditions

The following HPLC conditions are proposed as a starting point for method development and will likely require optimization.

| Parameter | Proposed Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (Proposed, requires experimental verification) |

Rationale for Proposed Conditions:

-

A C18 column is a versatile stationary phase suitable for the separation of a wide range of alkaloids.

-

A water/acetonitrile mobile phase with a formic acid modifier is commonly used for the analysis of alkaloids, as it provides good peak shape and resolution.

-

A gradient elution is proposed to effectively separate the various components present in the complex khat extract.

-

A detection wavelength of 254 nm is suggested based on the presence of aromatic chromophores in the this compound structure. The optimal wavelength should be determined experimentally by obtaining a UV spectrum of a purified, isolated fraction of this compound.

Data Presentation

As this is a proposed method, experimental data is not available. However, upon successful method development and validation, the following tables should be generated to summarize the quantitative data.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2 |

| Theoretical Plates (N) | N > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% (for n=6 injections) |

Table 2: Method Validation Summary (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | (To be determined) |

| Limit of Quantification (LOQ) | (To be determined) |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95-105% |

| Retention Time (this compound) | (To be determined) |

| Retention Time (Internal Standard) | (To be determined) |

Visualizations

Diagram 1: Proposed Experimental Workflow for this compound Quantification

A flowchart of the proposed experimental workflow for the quantification of this compound.

Diagram 2: Logical Relationship for Method Development

A logical diagram illustrating the steps for developing the proposed HPLC method.

Conclusion and Recommendations

This application note provides a foundational, yet theoretical, HPLC-UV method for the quantification of this compound in Catha edulis extracts. The major limitation in the analysis of this compound is the lack of a commercially available analytical standard. Therefore, the immediate next step for any researcher aiming to quantify this compound is to isolate and purify this compound to a high degree of purity to serve as a reference standard. This would involve semi-preparative or preparative HPLC followed by structural elucidation and purity assessment using techniques such as NMR and mass spectrometry.

Once a reference standard is obtained, the proposed HPLC method can be systematically optimized and validated according to international guidelines (e.g., ICH Q2(R1)) to ensure its linearity, precision, accuracy, and robustness. The successful development of a validated analytical method for this compound will be a significant contribution to the phytochemical and pharmacological understanding of Catha edulis.

Application Note: Cell-Based Assays for Testing Catheduline E2 Cytotoxicity

Introduction

Catheduline E2 is a sesquiterpene alkaloid, a class of natural products known for a wide range of biological activities, including potential anticancer properties. Early-stage drug discovery and development for novel compounds like this compound necessitate a thorough evaluation of their cytotoxic effects on various cell types. This application note provides a detailed protocol for assessing the cytotoxicity of this compound using a panel of common cell-based assays. These assays are designed to quantify cell viability, membrane integrity, and the induction of apoptosis, providing a comprehensive profile of the compound's cytotoxic potential. The target audience for this document includes researchers, scientists, and professionals involved in drug development and cancer research.

Principle of Cytotoxicity Assays

A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects. This note details the protocols for three key assays:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage or lysis. An increase in LDH activity in the supernatant is indicative of cytotoxicity.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Experimental Protocols

Cell Culture

For these assays, a human cancer cell line such as HeLa (cervical cancer) or MCF-7 (breast cancer) can be utilized. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay Protocol

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Assay Protocol

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to a maximum LDH release control (cells lysed with a lysis buffer).

Annexin V-FITC/PI Apoptosis Assay Protocol

-

Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and treat with this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison.

Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)

| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0.1 | 98.5 ± 2.1 | 95.3 ± 3.4 | 90.1 ± 4.5 |

| 1 | 92.1 ± 3.5 | 85.6 ± 4.1 | 75.2 ± 5.2 |

| 10 | 75.4 ± 4.2 | 60.1 ± 5.6 | 45.8 ± 6.1 |

| 50 | 40.2 ± 5.1 | 25.8 ± 4.8 | 15.3 ± 3.9 |

| 100 | 15.7 ± 3.8 | 8.2 ± 2.5 | 4.1 ± 1.8 |

Table 2: LDH Release from HeLa Cells Treated with this compound

| This compound Conc. (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |

| 0.1 | 2.1 ± 0.5 | 4.5 ± 0.8 | 8.9 ± 1.2 |

| 1 | 7.8 ± 1.2 | 13.2 ± 1.9 | 22.5 ± 2.8 |

| 10 | 23.5 ± 2.8 | 38.7 ± 3.5 | 53.1 ± 4.5 |

| 50 | 58.9 ± 4.5 | 73.1 ± 5.2 | 83.6 ± 6.1 |

| 100 | 82.4 ± 5.1 | 90.5 ± 4.7 | 94.2 ± 3.8 |

Table 3: Apoptosis Analysis of HeLa Cells Treated with this compound for 48h

| This compound Conc. (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| 0 (Control) | 96.2 ± 1.5 | 2.1 ± 0.4 | 1.2 ± 0.3 | 0.5 ± 0.1 |

| 10 | 65.4 ± 3.8 | 18.5 ± 2.1 | 12.3 ± 1.9 | 3.8 ± 0.7 |

| 50 | 28.1 ± 4.2 | 45.2 ± 3.5 | 22.7 ± 2.8 | 4.0 ± 0.9 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Logical Relationship in Data Interpretation

Caption: Logical flow for interpreting cytotoxicity data.

Conclusion

This application note provides a framework for the systematic evaluation of this compound's cytotoxicity. By employing a combination of assays that measure different cellular parameters, researchers can gain a robust understanding of the compound's biological activity. The presented protocols and data visualization methods offer a comprehensive approach to characterizing the cytotoxic profile of novel natural products, which is a critical step in the drug discovery pipeline. Further investigations may include exploring the detailed molecular mechanisms underlying this compound-induced cell death.

Application Notes and Protocols: Catheduline E2 as a Potential Inhibitor of Tyrosine Kinase XYZ

Disclaimer: The following application notes and protocols are presented as a hypothetical example to illustrate the potential application of Catheduline E2 as a protein kinase inhibitor. The protein target, "Tyrosine Kinase XYZ (TK-XYZ)," and all associated data are fictional and for demonstration purposes only.

Introduction

This compound is a natural product with a complex chemical structure that suggests potential bioactivity. This document outlines a hypothetical framework for investigating this compound as a potential inhibitor of Tyrosine Kinase XYZ (TK-XYZ), a key enzyme implicated in various proliferative diseases. The provided protocols and data serve as a guide for researchers in the fields of drug discovery and chemical biology to explore the inhibitory potential of this compound and similar compounds.

Data Presentation

The inhibitory activity of this compound against TK-XYZ has been characterized using various in vitro and cell-based assays. The quantitative data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition Data

| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |

| This compound | TK-XYZ | 150 | 75 | TR-FRET |

| Staurosporine | TK-XYZ | 10 | 5 | TR-FRET |

| (Control) |

Table 2: Cell-Based Assay Data

| Compound | Cell Line | Target Pathway | EC50 (µM) | Assay Type |

| This compound | Cancer Cell Line A | p-TK-XYZ | 1.2 | Western Blot |

| This compound | Cancer Cell Line A | Cell Viability | 5.8 | MTT Assay |

| Staurosporine | Cancer Cell Line A | p-TK-XYZ | 0.1 | Western Blot |

| (Control) |

Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway of TK-XYZ and the proposed point of inhibition by this compound.

Caption: Hypothetical signaling pathway of TK-XYZ and inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TK-XYZ.

Materials:

-

Recombinant human TK-XYZ enzyme

-

Biotinylated peptide substrate

-

ATP

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound stock solution (in DMSO)

-

384-well low-volume microplates

-

TR-FRET plate reader

Workflow Diagram:

Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the diluted compound or DMSO (control) to the wells of a 384-well plate.

-

Add 5 µL of TK-XYZ enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a mixture containing the biotinylated peptide substrate and ATP.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of detection mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value using a non-linear regression model.

Cell-Based Western Blot for Target Inhibition

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of TK-XYZ phosphorylation in a cellular context.

Materials:

-

Cancer Cell Line A (expressing TK-XYZ)

-

Cell culture medium and supplements

-

This compound

-

Growth factor (to stimulate TK-XYZ)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-TK-XYZ, anti-total-TK-XYZ, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed Cancer Cell Line A in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in a serum-free medium for 12-24 hours.

-

Treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with a growth factor for 15 minutes to activate TK-XYZ.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-TK-XYZ signal to total TK-XYZ and the loading control (GAPDH).

-

Plot the normalized p-TK-XYZ levels against the logarithm of the inhibitor concentration to determine the EC50 value.

Logical Relationship Diagram

The following diagram illustrates the logical flow from initial screening to cellular validation for the assessment of this compound as a TK-XYZ inhibitor.

Caption: Logical workflow for the evaluation of this compound.

Protocol for Catheduline E2 Binding Affinity Studies using Magnetic Microbead Affinity Selection Screening (MagMASS)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Catheduline E2 is a complex alkaloid of significant interest to researchers in natural product chemistry and drug discovery. Understanding the molecular targets and binding affinity of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications. This application note provides a detailed protocol for determining the binding affinity of this compound against a hypothetical protein target, Janus Kinase 1 (JAK1), using Magnetic Microbead Affinity Selection Screening (MagMASS) coupled with Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). The JAK-STAT signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, and cell growth, and its dysregulation is implicated in various diseases. Many natural products have been identified as modulators of this pathway, making JAK1 a plausible hypothetical target for this compound.

Principle of the Method

Magnetic Microbead Affinity Selection Screening (MagMASS) is a powerful technique for identifying and characterizing ligands for a specific protein target from a complex mixture.[1][2][3] The method involves immobilizing the target protein onto magnetic microbeads. These beads are then incubated with a solution containing the potential ligand, in this case, this compound. After an incubation period to allow for binding equilibrium, a magnetic field is used to separate the bead-protein-ligand complexes from the unbound molecules. Following a series of wash steps to remove non-specific binders, the bound ligands are eluted and analyzed by UHPLC-MS for identification and quantification.

Materials and Reagents

-

This compound

-

Recombinant human JAK1 protein

-

Amine-reactive Magnetic Microbeads (e.g., Dynabeads™ M-270 Amine)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Binding Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, pH 7.4)

-

Wash Buffer (e.g., Binding Buffer)

-

Elution Buffer (e.g., 50% Acetonitrile, 0.1% Formic Acid in water)

-

Known JAK1 inhibitor (e.g., Tofacitinib, for positive control)

-

Bovine Serum Albumin (BSA, for negative control)

-

UHPLC-MS system

Experimental Protocols

Immobilization of JAK1 onto Magnetic Microbeads

-

Resuspend the amine-reactive magnetic microbeads in the vial.

-

Transfer a sufficient volume of beads to a microcentrifuge tube.

-

Place the tube on a magnetic separator and discard the supernatant.

-

Wash the beads twice with 1 mL of ice-cold deionized water.

-

Resuspend the beads in an activation buffer (e.g., 100 mM MES, pH 5.0).

-

Prepare a fresh solution of 50 mg/mL EDC and 50 mg/mL NHS in deionized water.

-

Add EDC and NHS to the bead suspension to a final concentration of 5 mg/mL each.

-

Incubate for 30 minutes at room temperature with gentle rotation to activate the beads.

-

Wash the activated beads twice with ice-cold deionized water.

-

Immediately add the recombinant JAK1 protein solution (at a concentration of 0.1-1 mg/mL in PBS) to the activated beads.

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow for covalent coupling.

-

Wash the beads three times with Binding Buffer to remove unbound protein.

-

Block any remaining active sites by incubating the beads with a blocking buffer (e.g., 1 M Tris-HCl, pH 8.0) for 1 hour at room temperature.

-

Wash the JAK1-immobilized beads three times with Binding Buffer and store at 4°C until use.

MagMASS Assay

-

Aliquots of the JAK1-immobilized beads are incubated with varying concentrations of this compound (e.g., from 1 nM to 100 µM) in Binding Buffer in a 96-well plate.

-

Include a positive control (a known JAK1 inhibitor) and a negative control (a non-binding compound or vehicle).

-

Incubate the plate at room temperature for 1 hour with gentle shaking to reach binding equilibrium.

-

Place the plate on a magnetic separator to pellet the beads.

-

Carefully remove and discard the supernatant containing unbound compounds.

-

Wash the beads three times with Wash Buffer to remove non-specifically bound molecules.

-

After the final wash, add Elution Buffer to the beads to dissociate the bound ligands.

-

Incubate for 10 minutes at room temperature with vigorous shaking.

-

Place the plate on the magnetic separator and transfer the eluate to a new 96-well plate for UHPLC-MS analysis.

UHPLC-MS Analysis

-

Analyze the eluates using a UHPLC system coupled to a high-resolution mass spectrometer.

-

UHPLC Conditions (Example):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-